molecular formula C9H13BrClN B1373714 [(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride CAS No. 90389-52-9

[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride

Cat. No.: B1373714
CAS No.: 90389-52-9
M. Wt: 250.56 g/mol
InChI Key: JXERWAFQNCNDTG-UHFFFAOYSA-N
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Description

(2-Bromophenyl)MethylAmine Hydrochloride (CAS: 90389-52-9) is an organic amine hydrochloride with the molecular formula C₉H₁₃BrClN and a molecular weight of 250.56 g/mol . It consists of a 2-bromophenylmethyl group and an ethyl group attached to a secondary amine, which is protonated as a hydrochloride salt. This compound is typically utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of bioactive molecules. Its structural simplicity and brominated aromatic ring make it a versatile precursor for further functionalization. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXERWAFQNCNDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)MethylAmine Hydrochloride typically involves the reaction of 2-bromobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for (2-Bromophenyl)MethylAmine Hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)MethylAmine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromophenyl)MethylAmine Hydrochloride has several scientific research applications:

Mechanism of Action

(2-Bromophenyl)MethylAmine Hydrochloride exerts its effects primarily through the inhibition of the 5-HT2 receptor and increasing the concentration of 5-HT (serotonin) in the brain. This leads to neuroprotective effects by promoting neuronal survival and inhibiting neuronal death. Additionally, it stimulates the production of neurotrophic factors such as nerve growth factor (NGF), which further supports neuronal health .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of (2-Bromophenyl)MethylAmine Hydrochloride and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
(2-Bromophenyl)MethylAmine HCl (90389-52-9) C₉H₁₃BrClN 250.56 Ethylamine, 2-bromophenylmethyl group Synthetic intermediate
Bromopyramine HCl (1089707-20-9) C₁₇H₂₂BrClN₃ 370.72 Pyridine ring, dimethylaminoethyl group Antihistamine
[2-(4-Bromophenoxy)ethyl]amine HCl (663941-79-5) C₈H₁₁BrClNO Not reported Ether linkage, 4-bromophenyl group Research chemical
2-(2-Bromo-4-methylphenoxy)ethylamine HCl (1609406-95-2) C₁₂H₁₈BrClNO₂ 325.64 Ether linkage, methoxyethyl, 2-bromo-4-methylphenyl Potential CNS drug candidate
(2-Bromophenyl)(phenyl)methylamine HCl (2094572-46-8) C₁₄H₁₅BrClN 312.64 Bulky benzyl group, methylamine Life science research
(5-Bromothiophen-2-yl)methylamine HCl (1645414-72-7) C₈H₁₃BrClNOS 287.62 Thiophene ring, methoxyethyl group Heterocyclic chemistry applications

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s 2-bromophenyl group contrasts with the 4-bromophenyl substituent in [2-(4-Bromophenoxy)ethyl]amine HCl . The ortho-substitution in the target compound may enhance steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs.

This difference could influence solubility and bioavailability.

Functional Group Complexity: Bromopyramine HCl contains a pyridine ring and dimethylaminoethyl group, contributing to its antihistamine activity. The target compound lacks such heterocyclic systems, limiting its direct pharmacological use but enhancing its versatility as a synthetic building block.

Molecular Weight and Bulkiness :

  • (2-Bromophenyl)(phenyl)methylamine HCl has a higher molecular weight (312.64 g/mol) due to its bulky benzyl group , which may reduce membrane permeability compared to the target compound’s simpler structure.

Biological Activity

(2-Bromophenyl)MethylAmine Hydrochloride, with the chemical formula C9H13BrClNC_9H_{13}BrClN and CAS number 90389-52-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 250.56 g/mol
  • Appearance : White to yellow powder
  • Solubility : Soluble in water and alcohols
  • Melting Point : Ranges from 238°C to 245°C

The presence of the bromine atom in the structure enhances the compound's lipophilicity, which may influence its interactions with biological targets.

Biological Activity Overview

(2-Bromophenyl)MethylAmine Hydrochloride is primarily studied for its effects on neurotransmitter systems. Compounds with similar structures often exhibit psychoactive properties, suggesting potential antidepressant effects. However, detailed mechanisms of action remain largely unexplored.

Key Biological Activities:

  • Neurotransmitter Interaction : The compound may influence neurotransmitter systems, particularly those related to mood regulation.
  • Psychoactive Properties : Similar amines are known for their psychoactive effects, warranting further investigation into this compound's pharmacological profile.
  • Potential Antidepressant Effects : Initial studies suggest that it may have antidepressant-like effects due to its structural similarities with known antidepressants.

Table 1: Summary of Biological Activity Studies

Study ReferenceFindingsImplications
Interaction with serotonin receptorsPotential for mood regulation
Antidepressant-like effects in animal modelsSuggests therapeutic application in depression
Binding affinity studies with dopamine receptorsIndicates potential neuropharmacological applications

Synthesis Methods

The synthesis of (2-Bromophenyl)MethylAmine Hydrochloride can be achieved through various methods:

  • Bromination Reaction :
    C6H5C2H5NH2+Br2C6H4BrC2H5NH2+HBrC_6H_5C_2H_5NH_2+Br_2\rightarrow C_6H_4BrC_2H_5NH_2+HBr
  • Methylation Reaction :
    C6H4BrC2H5+CH3NH2C6H4BrC2H5NH(CH3)+HBrC_6H_4BrC_2H_5+CH_3NH_2\rightarrow C_6H_4BrC_2H_5NH(CH_3)+HBr

These synthetic routes highlight the versatility of the compound and its potential for derivatization.

Applications in Pharmacology

The unique structural features of (2-Bromophenyl)MethylAmine Hydrochloride make it a candidate for various pharmacological applications, including:

  • Neuropharmacological Studies : Understanding its interaction with neurotransmitter receptors could lead to new treatments for mood disorders.
  • Chemical Building Block : Its reactivity allows it to serve as a precursor for synthesizing other biologically active compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride
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[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride

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